2,8-Dichlorodibenzofuran
Overview
Description
2,8-Dichlorodibenzofuran is an organic compound with the molecular formula C12H6Cl2O. It belongs to the class of polychlorinated dibenzofurans, which are derivatives of dibenzofuran with chlorine atoms substituted at various positions. This compound is known for its unique chemical properties and applications in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 2,8-Dichlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
This compound interacts with its target, the AhR, by binding to it. This binding event triggers a conformational change in the AhR, which allows it to translocate into the nucleus and interact with specific DNA sequences. This interaction leads to the transcriptional activation of genes that are under the control of AhR .
Biochemical Pathways
The interaction of this compound with the AhR affects several biochemical pathways. One of the major pathways affected is the lateral and angular dioxygenation pathways . These pathways are involved in the aerobic degradation of dioxins, a group of structurally related chemicals that includes this compound .
Pharmacokinetics
It is known that the compound has a low solubility in water, but can dissolve in organic solvents such as ethanol and ether . This suggests that the compound may have a high bioavailability in organisms due to its ability to dissolve in lipids.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes that are activated by the AhR. These effects can include changes in cell proliferation, differentiation, and apoptosis, among others .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products, such as PVC, PCBs, and other organochlorides, or of non-chlorine containing products in the presence of chlorine donors . This suggests that the presence and concentration of this compound in the environment can vary depending on the specific environmental conditions.
Biochemical Analysis
Biochemical Properties
2,8-Dichlorodibenzofuran plays a significant role in biochemical reactions, particularly in the metabolism of xenobiotic compounds. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the detoxification and elimination of harmful substances from the body. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . The compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, it mediates toxic effects, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound functions as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons. The compound’s involvement in cell-cycle regulation and its ability to influence gene expression are key aspects of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Photochemical degradation studies have shown that this compound can undergo decomposition when exposed to ultraviolet light, leading to less toxic products . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s potential for bioaccumulation and persistence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, including disruption of cellular processes and potential carcinogenicity . Threshold effects have been observed, indicating that even low doses can have significant biological impacts . It is crucial to understand the dosage-dependent effects to assess the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of phase I and II xenobiotic chemical metabolizing enzyme genes . These pathways are essential for the detoxification and elimination of harmful substances. The compound interacts with enzymes such as CYP1A1, which play a critical role in its metabolism . The lateral and angular dioxygenation pathways are also involved in the metabolism of dibenzofuran and its chlorinated derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s bioaccumulation potential is influenced by its log Kow value, which affects its distribution in different compartments . It can be transported via binding proteins and transporters, impacting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.
Preparation Methods
The synthesis of 2,8-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. One common method is the reaction of dibenzofuran with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. This process results in the selective chlorination at the 2 and 8 positions of the dibenzofuran molecule . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,8-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,8-Dichlorodibenzofuran has several applications in scientific research:
Biology: This compound is employed in studies related to DNA and RNA modifications, as well as protein interactions.
Medicine: Research involving this compound includes its potential effects on biological systems and its role as a model compound for studying the toxicity of chlorinated organic pollutants.
Comparison with Similar Compounds
2,8-Dichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans (PCDFs). Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another highly chlorinated and toxic member of the PCDF family.
2,4,8-Trichlorodibenzofuran: Differing in the number and positions of chlorine atoms.
What sets this compound apart is its specific chlorination pattern, which influences its chemical reactivity and biological interactions.
Properties
IUPAC Name |
2,8-dichlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRJIDVYSPKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871129 | |
Record name | 2,8-Dichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2,8-Dichlorodibenzofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9967 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000254 [mmHg] | |
Record name | 2,8-Dichlorodibenzofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9967 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5409-83-6 | |
Record name | 2,8-Dichlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Dichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran,8-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,8-Dichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-Dichlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,8-DICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNF0836UQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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